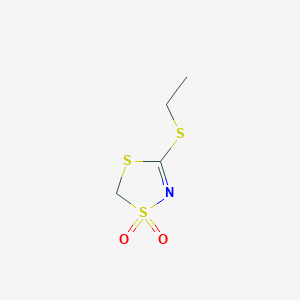
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide, also known as Ethazol, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation and pain. In addition, the compound has been found to have antitumor properties, which can help to inhibit the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Direcciones Futuras
There are many future directions for research involving 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide. One area of research is the development of new therapeutic agents based on this compound. Another area of research is the study of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium hydroxide. Another method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of triethylamine. Both of these methods result in the formation of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide as a white crystalline solid.
Aplicaciones Científicas De Investigación
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Propiedades
Número CAS |
18137-09-2 |
|---|---|
Nombre del producto |
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide |
Fórmula molecular |
C4H7NO2S3 |
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
3-ethylsulfanyl-1,4,2-dithiazole 1,1-dioxide |
InChI |
InChI=1S/C4H7NO2S3/c1-2-8-4-5-10(6,7)3-9-4/h2-3H2,1H3 |
Clave InChI |
MXMIQPYJDRYAAU-UHFFFAOYSA-N |
SMILES |
CCSC1=NS(=O)(=O)CS1 |
SMILES canónico |
CCSC1=NS(=O)(=O)CS1 |
Otros números CAS |
18137-09-2 |
Sinónimos |
3-(Ethylthio)-1,4,2-dithiazole 1,1-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



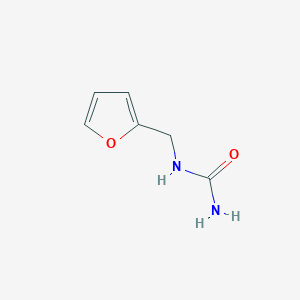
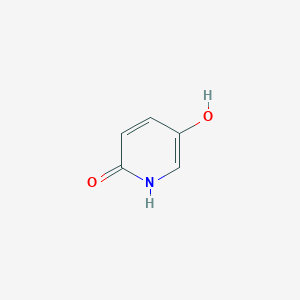
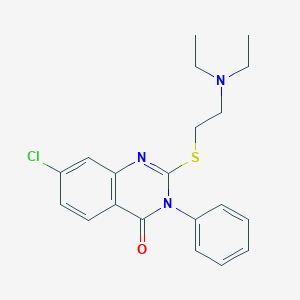
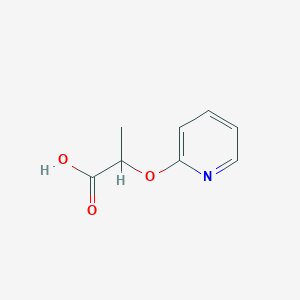
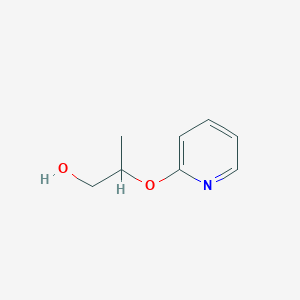

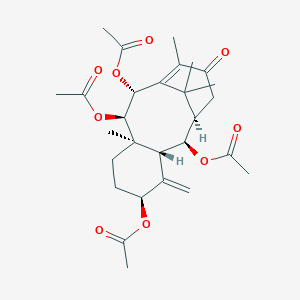
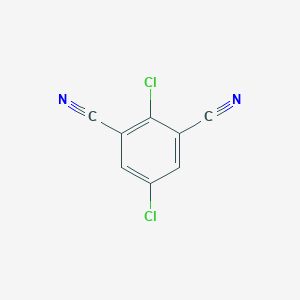
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
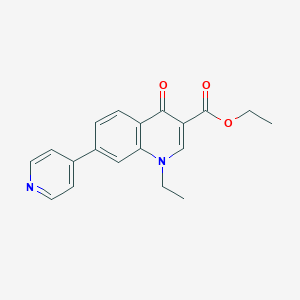
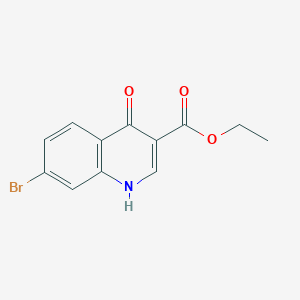
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)

![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)